

Application Notes and Protocols for Measuring Energy Expenditure with AMG-076 Treatment

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Compound of Interest					
Compound Name:	AMG-076 free base				
Cat. No.:	B1664856	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-076 is a potent and selective small molecule antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1, a G-protein coupled receptor, is a key regulator of energy homeostasis.[4] Its activation by the neuropeptide melanin-concentrating hormone (MCH) is associated with increased food intake and decreased energy expenditure. [4] Consequently, antagonism of MCHR1 presents a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.

Preclinical studies have demonstrated that AMG-076 reduces body weight gain in diet-induced obese mice. This effect is attributed to a dual mechanism: a reduction in food intake and a significant increase in energy expenditure. The increase in energy expenditure is confirmed through indirect calorimetry, which shows a notable rise in oxygen consumption (VO2) in animals treated with AMG-076. These findings are specific to the antagonism of MCHR1, as the effects are not observed in MCHR1 knockout mice.

These application notes provide detailed protocols for measuring the effects of AMG-076 on energy expenditure using indirect calorimetry and summarize the expected quantitative outcomes.



Data Presentation: Effects of AMG-076 on Energy Expenditure

The following tables summarize the quantitative data on energy expenditure parameters in dietinduced obese C57BL/6 mice following chronic treatment with AMG-076. The data is based on findings reported in preclinical studies.

Table 1: Oxygen Consumption (VO2) in C57BL/6 Mice

Treatment Group	Genotype	Dose	Mean VO2 (ml/kg/hr) (Approx.)	SEM
Vehicle	Wild-Type (MCHR1+/+)	-	2250	± 100
AMG-076	Wild-Type (MCHR1+/+)	100 mg/kg/day	2750	± 120
Vehicle	Knockout (MCHR1-/-)	-	2800	± 110
AMG-076	Knockout (MCHR1-/-)	100 mg/kg/day	2800	± 115

Note: Values are estimated from graphical representations in scientific literature after 20 weeks of treatment.

Table 2: Respiratory Exchange Ratio (RER) in C57BL/6 Mice



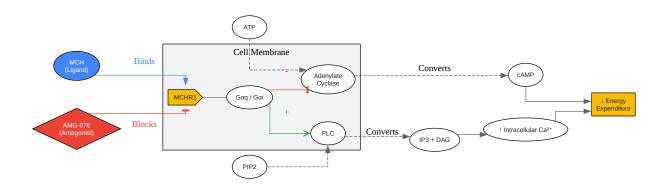
Treatment Group	Genotype	Dose	Mean RER (VCO2/VO2) (Approx.)	SEM
Vehicle	Wild-Type (MCHR1+/+)	-	0.85	± 0.02
AMG-076	Wild-Type (MCHR1+/+)	100 mg/kg/day	0.83	± 0.02

Note: RER values are indicative and may vary based on the specific diet and metabolic state of the animals.

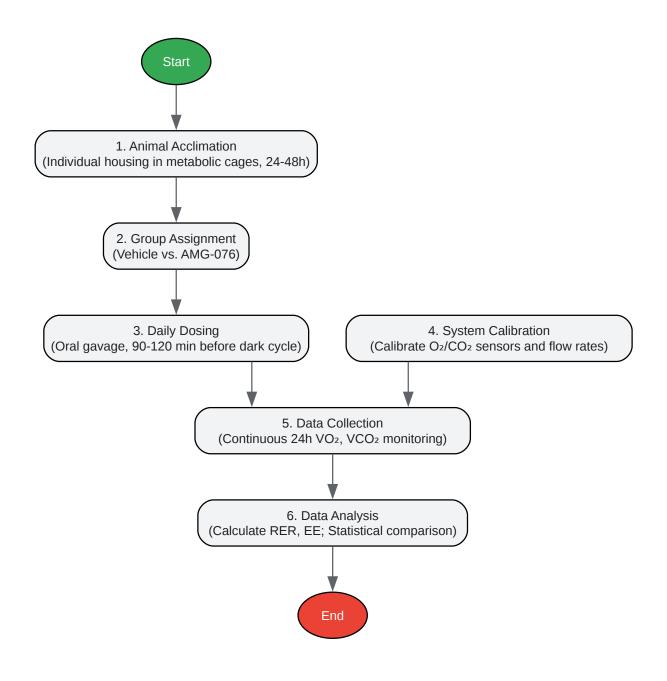
MCHR1 Signaling Pathway and AMG-076 Mechanism of Action

The diagram below illustrates the signaling pathway of MCHR1 and the mechanism by which AMG-076 exerts its effects. MCHR1 activation by MCH leads to the coupling of G-proteins (Gi/o and Gq), which in turn inhibits cAMP production and increases intracellular calcium levels, ultimately promoting energy storage. AMG-076 acts as a competitive antagonist, blocking MCH from binding to MCHR1 and thereby preventing these downstream signaling events.









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References



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